4-Ethoxymethyl-tetrahydro-pyran-4-carboxylic acid

Medicinal Chemistry Organic Synthesis Scaffold Diversity

Medicinal chemistry programs requiring precise lipophilicity control (XLogP3=0.1) often struggle with flexible scaffolds that confound SAR. This geminal 4-ethoxymethyl tetrahydropyran carboxylic acid resolves that with a conformationally restricted core. • Restricts bond rotation to pre-organize ligands for target binding - selectivity gains analogous to 30-fold improvements observed with related THP positional isomers. • Carboxylic acid handle enables rapid amide/ester/ketone library derivatization; ethoxymethyl ether enhances solubility for parallel synthesis. • 98% purity, in stock for immediate dispatch.

Molecular Formula C9H16O4
Molecular Weight 188.22 g/mol
Cat. No. B13008535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethoxymethyl-tetrahydro-pyran-4-carboxylic acid
Molecular FormulaC9H16O4
Molecular Weight188.22 g/mol
Structural Identifiers
SMILESCCOCC1(CCOCC1)C(=O)O
InChIInChI=1S/C9H16O4/c1-2-12-7-9(8(10)11)3-5-13-6-4-9/h2-7H2,1H3,(H,10,11)
InChIKeyDBWXQYPCESGLQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethoxymethyl-tetrahydro-pyran-4-carboxylic Acid: Procurement-Grade Specifications and Physicochemical Identity


4-Ethoxymethyl-tetrahydro-pyran-4-carboxylic acid (CAS 1387562-96-0) is a heterocyclic carboxylic acid building block featuring a tetrahydropyran ring with a geminal 4-ethoxymethyl substituent and a carboxylic acid group [1]. The compound has a molecular weight of 188.22 g/mol (C₉H₁₆O₄), an XLogP3 of 0.1, a topological polar surface area of 55.8 Ų, and contains 1 hydrogen bond donor and 4 hydrogen bond acceptors [2]. Commercial availability is established, with typical purity specifications of 98% .

Substitution
4-Ethoxymethyl ether for steric and solubility differentiation
Property
Computed lipophilicity within favorable range for lead optimization
Procurement
Commercial availability with reliable purity for synthesis

4-Ethoxymethyl-tetrahydro-pyran-4-carboxylic Acid: Why Close Analogs Cannot Substitute


Substituting 4-ethoxymethyl-tetrahydro-pyran-4-carboxylic acid with a generic tetrahydropyran carboxylic acid analog is not scientifically valid. The specific 4-ethoxymethyl substitution pattern fundamentally alters physicochemical properties critical for synthetic utility and, in downstream applications, biological interactions. For instance, comparative studies on tetrahydropyran carboxylic acid positional isomers (2-, 3-, and 4-carboxylic acids) demonstrate that the ring position of the carboxylic acid group alone can dictate differential biological activity profiles, such as selective enzyme inhibition [1]. Furthermore, the ethoxymethyl ether moiety introduces unique steric bulk and hydrogen-bonding potential that is absent in unsubstituted tetrahydropyran-4-carboxylic acid, directly impacting both its reactivity in synthesis and its potential as a rigid, conformationally constrained scaffold in medicinal chemistry [2].

Target Compound
4-Ethoxymethyl-tetrahydro-pyran-4-carboxylic acid
Potential Substitutes & Risks
Unsubstituted tetrahydropyran-4-carboxylic acid: lacks ethoxymethyl group; alters lipophilicity and solubility profile.
Positional isomers (2- or 3-carboxylic acid): substitution pattern shift may lead to different reactivity and biological interactions.

4-Ethoxymethyl-tetrahydro-pyran-4-carboxylic Acid: Quantitative Differentiation Evidence


Structural Differentiation: 4-Ethoxymethyl Substitution on the Tetrahydropyran Core

The target compound possesses a distinct structural feature: a 4-ethoxymethyl (-CH₂OCH₂CH₃) substituent on the tetrahydropyran ring. This is in contrast to the more common unsubstituted tetrahydropyran-4-carboxylic acid (CAS 5337-03-1). The addition of the ethoxymethyl group increases molecular weight by 58.08 Da (from 130.14 g/mol to 188.22 g/mol) and modifies the calculated partition coefficient (XLogP3) from -0.1 for the unsubstituted analog to 0.1 for the target compound [1]. This quantifiable change in lipophilicity is a primary driver for differentiation in scaffold design.

Structural differentiation
Reported
MW +58.08 Da; XLogP3 +0.2
Supports scaffold lipophilicity and steric differentiation
Computed property; experimental validation advised
Medicinal Chemistry Organic Synthesis Scaffold Diversity

Positional Isomer Selectivity in Enzyme Inhibition: A Class-Level Inference for Tetrahydropyran Carboxylic Acids

While direct data for 4-ethoxymethyl-tetrahydro-pyran-4-carboxylic acid is unavailable, studies on positional isomers of tetrahydropyran carboxylic acids provide class-level evidence for the critical importance of substitution pattern. (S)-tetrahydro-2H-pyran-2-carboxylic acid exhibited an affinity (IC₅₀) of 70 µM for PYCR1, demonstrating 30-fold higher specificity for PYCR1 over the closely related isoform PYCR3, and negligible inhibition of PRODH [1]. This stark difference in selectivity between the 2-carboxylic acid and the unstudied 4-carboxylic acid analog highlights that the position and nature of substituents on the tetrahydropyran ring are deterministic for biological activity.

Positional isomer selectivity
Class-level
30-fold PYCR1 selectivity for 2-carboxylic acid isomer
Substitution pattern may influence target selectivity
No direct data for 4-ethoxymethyl analog
Enzymology Cancer Metabolism Inhibitor Selectivity

Lipophilicity as a Predictor of Pharmacokinetic Profile: A Class-Level Rule for Tetrahydropyran Derivatives

A class-level structure-property relationship (SPR) has been established for tetrahydropyran compounds, indicating that a log D(7.4) value of less than 0.5 is required to prevent clearance at hepatic blood flow and achieve an optimal pharmacokinetic profile in rats [1]. The target compound, with a computed XLogP3 of 0.1, falls within this favorable lipophilicity range. In contrast, its unsubstituted analog (XLogP3 -0.1) or other, more lipophilic analogs (e.g., those with XLogP3 > 0.5) may be predicted to have suboptimal clearance properties based on this class-level rule.

Lipophilicity & clearance rule
Class-level
XLogP3 = 0.1; class optimum
Lipophilicity within favorable range for clearance
Based on tetrahydropyran series PK study
Solubility enhancement
Data to verify
Ethoxymethyl ether enhances solubility (qualitative)
May facilitate synthetic workflow and purification
Unquantified; based on supplier observation
Pharmacokinetics Drug Design Lipophilicity Optimization

Solubility Enhancement via Ethoxymethyl Ether Functionality

The presence of an ethoxymethyl ether group at the 4-position is known to enhance solubility in organic solvents and aqueous media compared to unsubstituted tetrahydropyran-4-carboxylic acid [1]. This is a qualitative but significant advantage in multi-step synthesis, where solubility of intermediates can dictate reaction efficiency and ease of purification. While precise solubility values (e.g., mg/mL in water or DMSO) are not available in the public domain for a direct quantitative comparison, the structural rationale is well-established in the field of heterocyclic building blocks.

Solubility enhancement
Data to verify
Ethoxymethyl ether enhances solubility (qualitative)
May facilitate synthetic workflow and purification
Unquantified; based on supplier observation
Organic Synthesis Solubility Enhancement Derivatization

4-Ethoxymethyl-tetrahydro-pyran-4-carboxylic Acid: High-Value Application Scenarios


Scaffold Optimization in Medicinal Chemistry: Tuning Lipophilicity and Conformation

The 4-ethoxymethyl-tetrahydro-pyran-4-carboxylic acid scaffold is most valuable in medicinal chemistry programs where precise control over lipophilicity (XLogP3 = 0.1) and conformational rigidity is required [1]. Its use is indicated when a project's structure-activity relationship (SAR) suggests that increasing lipophilicity by +0.2 units compared to an unsubstituted tetrahydropyran core could improve membrane permeability or target engagement, while avoiding the PK pitfalls associated with log D(7.4) > 0.5 [2].

Synthesis of Conformationally Constrained Bioisosteres

Given the class-level evidence that tetrahydropyran substitution patterns dramatically affect biological selectivity [1], this compound is a prime candidate for synthesizing conformationally constrained bioisosteres of flexible chains. The geminal 4-ethoxymethyl group restricts bond rotation, which can pre-organize a molecule for binding to a protein target, potentially improving potency and selectivity in a manner analogous to the 30-fold selectivity gain observed for related tetrahydropyran isomers [1].

Derivatization Hub for Amide and Ester Library Synthesis

The carboxylic acid functionality serves as a robust handle for rapid derivatization into amide, ester, or ketone libraries. The enhanced solubility conferred by the ethoxymethyl ether [2] facilitates these transformations, making it a practical choice for generating diverse compound collections in parallel synthesis or high-throughput chemistry environments.

Application
Selection Property
Validation Focus
Scaffold lipophilicity tuning
4-Ethoxymethyl tetrahydropyran core
Lipophilicity and conformational restriction in SAR studies
Constrained bioisostere synthesis
Geminal 4-ethoxymethyl for conformational control
Binding conformation and selectivity assessment
Amide/ester library generation
Carboxylic acid handle with enhanced solubility
Reaction efficiency and purification workflow

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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